REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:11][C:10]([C:19]([O:21]CC)=[O:20])=[N:9]2)=[CH:4][CH:3]=1.O.[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:11][C:10]([C:19]([OH:21])=[O:20])=[N:9]2)=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(CC1C1=CC=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methanol is partly removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
Ice, concentrated HCl (20 ml) and ethyl acetate are successively added
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The resulting residue is washed with diethyl ether (100 ml) and diisopropyl ether respectively
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(CC1C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.46 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |